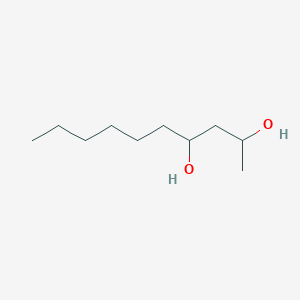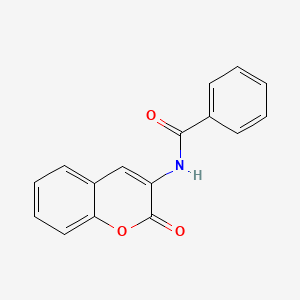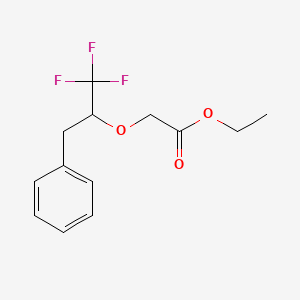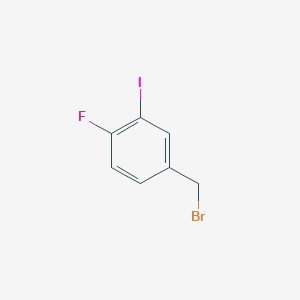
4-Allyloxycoumarin
Descripción general
Descripción
4-Allyloxycoumarin is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol It is a derivative of coumarin, a naturally occurring compound found in many plants The structure of this compound consists of a coumarin core with an allyloxy group attached at the fourth position
Mecanismo De Acción
Target of Action
4-Allyloxycoumarin, like other coumarin derivatives, is believed to target enzymes in the cytochrome P450 family . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
It is known that coumarin derivatives inhibit the activity of certain enzymes, such as dna gyrase . This inhibition can lead to changes in the function of these enzymes and their associated biochemical pathways.
Biochemical Pathways
Coumarins, including this compound, are involved in various biochemical pathways. They originate from the phenylpropanoid pathway in plants . The presence of an amino group and enamine carbon enhances their chemical reactivity . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Pharmacokinetics
It is known that coumarins have a great therapeutic profile .
Result of Action
Coumarins are known for their diverse biological and therapeutic properties, including potential treatment for various ailments such as cancer, metabolic, and degenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by storage conditions . .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-Allyloxycoumarin are not fully understood. Coumarins are known to interact with various enzymes, proteins, and other biomolecules. For instance, coumarins have been found to inhibit the pro-inflammatory 5-lipoxygenase enzyme
Cellular Effects
Coumarins have been found to have effects on various types of cells and cellular processes . They can potentially treat various ailments, including cancer, metabolic, and degenerative disorders
Molecular Mechanism
4-Hydroxycoumarins, a class of coumarin derivatives, are known to act as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase . This leads to a depletion of reduced vitamin K in tissues, affecting the action of vitamin K-dependent enzymes involved in the production of certain clotting factors
Metabolic Pathways
Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxycoumarin typically involves the reaction of 4-hydroxycoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures. The general reaction scheme is as follows:
4-Hydroxycoumarin+Allyl Bromide→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Allyloxycoumarin undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The coumarin core can be reduced to form dihydrocoumarin derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 4-formylcoumarin or 4-carboxycoumarin.
Reduction: Formation of dihydro-4-allyloxycoumarin.
Substitution: Formation of 4-alkylamino or 4-alkylthio derivatives of coumarin.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
4-Hydroxycoumarin: A precursor in the synthesis of 4-Allyloxycoumarin, known for its anticoagulant properties.
7-Allyloxycoumarin: Similar in structure but with the allyloxy group at the seventh position, used in molecular recognition studies.
4-Arylcoumarins: A class of compounds with various biological activities, including antiviral and anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
4-prop-2-enoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-7-14-11-8-12(13)15-10-6-4-3-5-9(10)11/h2-6,8H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRKLYVFSHDLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=O)OC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408639 | |
| Record name | ST060206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31005-07-9 | |
| Record name | 4-(2-Propen-1-yloxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST060206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)

![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)
![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)

![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)
